(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, also known as NPD1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPD1 is a member of the furanone family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is thought to act through the activation of several signaling pathways. (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical And Physiological Effects
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in a variety of cell types. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to promote neuronal survival and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have anti-cancer properties, and further research may explore its potential use as a cancer treatment. Finally, there is potential for further research on the mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, which could lead to the development of more targeted therapies.
Synthesis Methods
The synthesis of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves the reaction of 3-nitrobenzaldehyde and furan-2-carbaldehyde with phenylacetylene in the presence of a base catalyst. The resulting product is then purified through column chromatography. The yield of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is typically around 40%.
Scientific Research Applications
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, neuroprotective, and anti-cancer properties. In particular, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote neuronal survival.
properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(14-5-2-1-3-6-14)11-9-17-10-12-19(24-17)15-7-4-8-16(13-15)20(22)23/h1-13H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZPUDBHPOCTB-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
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